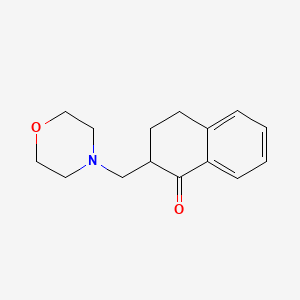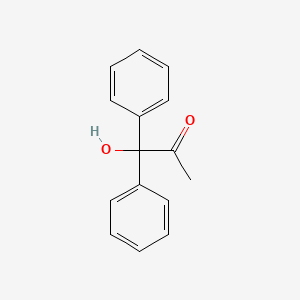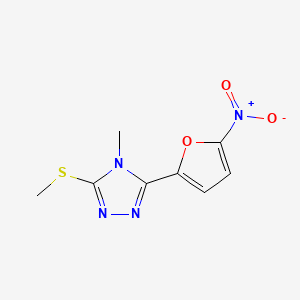
2-Ethoxyethyl 3-(((4-bromo-2-tert-butylphenoxy)acetyl)amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxyethyl 3-(((4-bromo-2-tert-butylphenoxy)acetyl)amino)benzoate is a complex organic compound with the molecular formula C23H28BrNO5 It is characterized by the presence of an ethoxyethyl group, a brominated tert-butylphenoxy group, and a benzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxyethyl 3-(((4-bromo-2-tert-butylphenoxy)acetyl)amino)benzoate typically involves multiple steps:
Formation of the Ethoxyethyl Group: This step involves the reaction of ethylene oxide with ethanol in the presence of an acid catalyst to form 2-ethoxyethanol.
Bromination: The tert-butylphenol is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Acetylation: The brominated tert-butylphenol is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Amidation: The acetylated product is reacted with 3-aminobenzoic acid to form the amide linkage.
Esterification: Finally, the product is esterified with 2-ethoxyethanol in the presence of an acid catalyst to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethoxyethyl 3-(((4-bromo-2-tert-butylphenoxy)acetyl)amino)benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding acids and alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for halogen exchange.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Corresponding acids and alcohols.
Aplicaciones Científicas De Investigación
2-Ethoxyethyl 3-(((4-bromo-2-tert-butylphenoxy)acetyl)amino)benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Ethoxyethyl 3-(((4-bromo-2-tert-butylphenoxy)acetyl)amino)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Ethoxyethyl 4-{[(4-bromo-2-tert-butylphenoxy)acetyl]amino}benzoate
- 2-ethoxyethyl 4-{[(3-bromophenoxy)acetyl]amino}benzoate
Uniqueness
2-Ethoxyethyl 3-(((4-bromo-2-tert-butylphenoxy)acetyl)amino)benzoate is unique due to its specific substitution pattern and the presence of both ethoxyethyl and brominated tert-butylphenoxy groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C23H28BrNO5 |
|---|---|
Peso molecular |
478.4 g/mol |
Nombre IUPAC |
2-ethoxyethyl 3-[[2-(4-bromo-2-tert-butylphenoxy)acetyl]amino]benzoate |
InChI |
InChI=1S/C23H28BrNO5/c1-5-28-11-12-29-22(27)16-7-6-8-18(13-16)25-21(26)15-30-20-10-9-17(24)14-19(20)23(2,3)4/h6-10,13-14H,5,11-12,15H2,1-4H3,(H,25,26) |
Clave InChI |
NMXPLFXVIQJMMM-UHFFFAOYSA-N |
SMILES canónico |
CCOCCOC(=O)C1=CC(=CC=C1)NC(=O)COC2=C(C=C(C=C2)Br)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B12001476.png)

![8-bromo-7-[2-hydroxy-3-(1-naphthyloxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12001490.png)
![Butyl 4-({oxo[(tetrahydro-2-furanylmethyl)amino]acetyl}amino)benzoate](/img/structure/B12001492.png)



![4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12001531.png)


![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12001551.png)


